N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound featuring a 2-chlorobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety. The 3,6-dimethyl substitution on the benzofuran core enhances steric bulk and may influence metabolic stability, while the sulfolane group contributes to polarity and solubility .
Properties
Molecular Formula |
C22H22ClNO4S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22ClNO4S/c1-14-7-8-18-15(2)21(28-20(18)11-14)22(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-19(16)23/h3-8,11,17H,9-10,12-13H2,1-2H3 |
InChI Key |
HCFMZKDVSNJRFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3Cl)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound shares a scaffold with several derivatives differing in substituents on the benzyl and benzofuran groups. Below is a detailed comparison based on structural variations, physicochemical properties, and available
Substituent Variations and Molecular Properties
Key Structural and Functional Insights
- Chlorobenzyl vs. In contrast, ethoxy or methoxy substituents (e.g., ) increase polarity, which could improve solubility but reduce blood-brain barrier penetration .
- Dimethylbenzofuran vs. Monomethyl: The 3,6-dimethyl substitution on the benzofuran core (target compound) adds steric hindrance compared to mono-methylated analogs (e.g., ), possibly affecting binding pocket interactions in biological targets.
- Sulfolane Moieties : The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across analogs, suggesting its role as a hydrogen-bond acceptor or contributor to conformational rigidity .
Physicochemical and Pharmacokinetic Predictions
- LogP and Solubility : The target compound’s LogP (~3.5) is higher than analogs with polar substituents (e.g., 2.8 for the 3,4-dimethoxy derivative ), indicating a trade-off between permeability and solubility.
- Metabolic Stability : Methoxy groups () may slow oxidative metabolism compared to chlorobenzyl groups, which are susceptible to cytochrome P450-mediated dehalogenation .
Q & A
Q. What are the established synthetic routes for synthesizing N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide, and what critical parameters influence yield and purity?
The synthesis involves a multi-step process:
Benzofuran core formation : Alkylation of 3,6-dimethyl-1-benzofuran-2-carboxylic acid with 2-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
Sulfonation : Oxidation of tetrahydrothiophene using oxone in aqueous acetone to generate the 1,1-dioxide derivative (temperature control at 0–5°C is critical to avoid over-oxidation) .
Amide coupling : EDC/HOBt-mediated reaction between intermediates in dichloromethane (1:1.05 molar ratio for optimal coupling efficiency).
Purification via sequential chromatography (silica gel followed by reverse-phase C18) achieves >95% purity. Key parameters include solvent choice (DMF for alkylation, acetone/water for sulfonation) and stoichiometric precision .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
A combination of methods ensures robust characterization:
- NMR spectroscopy : ¹H, ¹³C, and 2D experiments (HSQC/HMBC) confirm stereochemistry and functional group connectivity.
- High-resolution mass spectrometry (HRMS) : ESI+ mode validates molecular weight (theoretical m/z: 432.09 for [M+H]⁺).
- X-ray crystallography : Resolves absolute configuration and crystal packing.
- HPLC-UV/charged aerosol detection : Ensures batch consistency and detects non-UV active impurities .
Q. How can researchers design initial bioactivity screening protocols for this compound?
- In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR2) due to structural similarities to benzofuran-based kinase inhibitors.
- Cellular models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determinations via MTT assays.
- Target prioritization : Focus on enzymes/receptors with hydrophobic binding pockets, leveraging the compound’s chlorobenzyl and tetrahydrothiophene dioxide moieties .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data across assay systems be resolved?
Discrepancies may arise from:
- Compound stability : Perform LC-MS stability studies in assay buffers (pH 7.4, 37°C) to detect hydrolysis byproducts.
- Assay interference : Include controls with serum protein (e.g., 10% FBS) to assess free drug availability.
- Orthogonal validation : Use surface plasmon resonance (SPR) for direct target-binding kinetics (e.g., KD measurements) and CRISPR-engineered cell lines to confirm target specificity .
Q. What computational strategies predict the compound’s binding mode with biological targets?
- Molecular docking : Use Glide or AutoDock Vina with flexible side-chain sampling.
- Molecular dynamics (MD) simulations : Conduct 100-ns simulations (AMBER ff19SB force field) to assess binding stability.
- Metadynamics : Map free energy landscapes to identify ligand entry/exit pathways. Validate predictions via alanine scanning mutagenesis of predicted binding residues .
Q. How can metabolic stability and toxicity be evaluated in preclinical models?
- In vitro assays :
- Liver microsomal stability (human/rat, NADPH-regenerated) to measure metabolic half-life.
- Reactive metabolite screening via glutathione trapping (LC-MS/MS analysis).
- In vivo studies : Administer ¹⁴C-labeled compound to bile duct-cannulated rats to track metabolite excretion (0–48 hours). Correlate findings with mitochondrial toxicity assays in hepatocytes .
Q. What strategies optimize pharmacological profiles of derivatives through structure-activity relationship (SAR) studies?
- Library design :
- Modify benzofuran substituents (positions 3/6) via Suzuki-Miyaura coupling.
- Replace tetrahydrothiophene dioxide with bioisosteres (e.g., morpholinone).
- Evaluation metrics :
- Target affinity (IC₅₀), aqueous solubility (shake-flask method), and permeability (PAMPA).
- Prioritize derivatives with >10-fold selectivity over off-target receptors .
Q. How can formulation challenges due to poor aqueous solubility be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
